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Introduction

Natamycin, also known as pimaricin and designated as E235, is a natural antifungal agent
produced through the fermentation of the bacterium Streptomyces natalensis.[1][2] It is a
polyene macrolide antibiotic with potent activity against a wide spectrum of yeasts and molds,
making it a highly effective preservative in the food and beverage industry.[1][3] Unlike other
preservatives, Natamycin has no activity against bacteria or viruses, which allows it to be used
in products that undergo bacterial fermentation without affecting the desired cultures.[3][4] Its
efficacy at low concentrations, stability over a range of conditions, and neutral impact on
sensory properties make it an ideal choice for extending the shelf-life of various beverages by
preventing spoilage from fungal contamination.[5][6]

These application notes provide researchers, scientists, and drug development professionals
with a comprehensive overview of Natamycin's mechanism of action, effective dosage in
various beverages, and detailed protocols for evaluating its efficacy.

Mechanism of Action

The primary mode of action for Natamycin is its specific and high-affinity binding to ergosterol,
the main sterol component of fungal cell membranes.[7][8] This binding is crucial for its
antifungal activity. Unlike other polyene antibiotics such as nystatin or amphotericin B,
Natamycin does not permeabilize the yeast plasma membrane or cause leakage of cellular
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contents.[8] Instead, the formation of the Natamycin-ergosterol complex is believed to inhibit
fungal growth directly.[8] Studies have also suggested that Natamycin can inhibit the synthesis
of ergosterol, further disrupting the integrity and function of the cell membrane.[9] This targeted
mechanism ensures high specificity for fungi with minimal impact on other organisms.
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Caption: Mechanism of Natamycin action on yeast cells.

Application Notes
Efficacy and Recommended Dosages

Natamycin is effective against nearly all yeasts and molds that cause spoilage in beverages.[3]
Its efficacy is concentration-dependent, and the required dosage can vary based on the
beverage matrix, initial microbial load, pH, and storage conditions.

Table 1. Recommended Natamycin (E235) Dosages for Yeast Control in Beverages
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) reduce reliance
ces, Candida)
on SOz and
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Wine (Sweet) Spoilage Yeasts 30 ) [5]
higher dosage to
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Molds )
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) fermentation for
) Fermentative
Apple Juice 30 up to 6 weeks at [5]
Yeasts _
4°C without
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Orange Juice Yeasts 10-20 yeast growth at [5]
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Effective at
Grape Juice Yeasts 20 preventing yeast-  [5]
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Factors Influencing Efficacy
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e pH: Natamycin is stable over a wide pH range (typically 4-10), but its stability decreases
under highly acidic (pH < 4) or alkaline (pH > 10) conditions.[1] The acidic nature of many
fruit juices can promote its degradation over time, especially during storage if not
refrigerated.[1]

o Temperature: High processing temperatures, such as those used in pasteurization, can
degrade Natamycin.[1] Its degradation in wine is faster at ambient temperatures (25°C)
compared to chilled temperatures (8°C).[10] At 25°C, the half-life in a commercial red wine
was less than two weeks.[10]

» Solubility: Natamycin has very low solubility in water (approx. 40 pg/mL), which makes it
highly suitable for surface applications on foods like cheese.[11][12] In beverages, it forms a
suspension. It is recommended to dilute Natamycin in a small amount of the beverage before
adding it to the main batch to ensure even distribution.[5]

e Beverage Matrix: Components within the beverage, such as citric acid, may impact efficacy.
One study noted that progressive concentrations of citric acid decreased the effect of
Natamycin.[13]

Sensory Impact and Regulatory Status

Natamycin is widely preferred because it is tasteless, odorless, and colorless at typical usage
levels, having no negative impact on the sensory qualities of the beverage.[5][14] It is approved
as a food preservative in over 60 countries and is recognized as a safe ingredient by the FDA
and the European Union (E235).[3][13] However, regulations regarding its use and maximum
permitted levels can vary by country and specific application, so local guidelines should always
be consulted.[11]

Experimental Protocols

To evaluate the effectiveness of Natamycin in a specific beverage, a preservative efficacy test,
commonly known as a challenge study, is the most definitive method.

Protocol 1: Preservative Efficacy Challenge Test in a
Beverage Matrix
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This protocol is designed to determine the ability of Natamycin to inhibit or kill yeast in a liquid
beverage system over a defined period.

4.1.1 Materials and Reagents

o Test Beverage (sterilized by filtration or autoclaving if possible, without degrading the matrix)
e Natamycin (E235) stock solution or powder

e Yeast strain of interest (e.g., Saccharomyces cerevisiae, Zygosaccharomyces bailii)

e Yeast growth medium (e.g., Sabouraud Dextrose Broth/Agar or Potato Dextrose Agar)

» Sterile saline solution (0.9% NaCl) or Butterfield's phosphate buffer

» Sterile test containers (e.g., flasks, bottles)

 Incubator set to appropriate temperature (e.g., 20-25°C)

Micropipettes, spreaders, Petri dishes, and other standard microbiology lab equipment

4.1.2 Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1663354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“@atamycin (E235) - Methodological & Application

Check Availability & Pricing

1. Prepare Yeast Inoculum 2. Prepare Beverage Samples
(e.g., ~1x1078 CFU/mL) (Control & Natamycin Concentrations)

3. Inoculate Samples
(Target: 1x10”5 - 1x107"6 CFU/mL)

Immediately After

4. Incubate Samples
(20-25°C)

5a. Sample at Time 0
(Verify Inoculum Level)

5b. Sample at Intervals
(e.g., Day 7, 14, 28)

y

6. Perform Serial Dilutions
& Plate on Agar

:

7. Incubate Plates &
Count Colonies (CFU/mL)

8. Calculate Log Reduction
& Assess Efficacy

Click to download full resolution via product page

Caption: Workflow for a beverage preservative challenge test.

4.1.3 Detailed Methodology
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Preparation of Yeast Inoculum:

o Culture the selected yeast strain in an appropriate broth medium until a stationary phase is
reached (typically 24-48 hours).

o Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline.

o Adjust the cell suspension to a concentration of approximately 1 x 108 CFU/mL using a
spectrophotometer or hemocytometer and confirm by plate count.[15]

Preparation of Test Samples:
o Dispense equal volumes of the sterile test beverage into sterile containers.

o Prepare a stock solution of Natamycin. Add the appropriate amount of the stock solution to
each container to achieve the desired final concentrations (e.g., 0, 5, 10, 20 ppm). The "0
ppm" sample serves as the positive control.

o Ensure the volume of added Natamycin solution is minimal (e.g., less than 1%) to avoid
significantly diluting the beverage.[15]

Inoculation:

o Inoculate each test and control container with the prepared yeast suspension. The goal is
to achieve a final concentration between 1 x 10°> and 1 x 10 CFU/mL.[15]

o Mix thoroughly to ensure uniform distribution of the yeast and Natamycin.
Incubation and Sampling:

o Store the inoculated containers at a controlled temperature, typically 20-25°C, away from
direct light.[15]

o Immediately after inoculation (Time 0), and at subsequent time points (e.g., 7, 14, and 28
days), remove an aliquot from each container for analysis.[15][16]

Enumeration of Viable Yeast:
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[e]

Perform serial dilutions of the collected aliquots in a suitable neutralizer or sterile saline.

o

Plate the dilutions onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

[¢]

Incubate the plates at 20-25°C for 3-5 days, or until colonies are clearly visible.

[¢]

Count the colonies on plates with a statistically significant number of colonies (e.g., 30-300
CFU) and calculate the CFU/mL for each sample at each time point.

e Data Analysis:
o Compare the CFU/mL of the Natamycin-treated samples to the control at each time point.

o Calculate the log reduction in viable organisms for each Natamycin concentration relative
to the initial inoculum level.

o Efficacy is determined by the extent of log reduction, with specific criteria often defined by
regulatory standards (e.g., USP <51>).

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol uses a broth microdilution method to determine the lowest concentration of
Natamycin that visibly inhibits yeast growth.

Prepare a 96-well microtiter plate.
e Add 50 pL of sterile broth medium to all wells.
e Add 50 pL of a Natamycin stock solution (e.g., 128 pg/mL) to the first column of wells.

o Perform a two-fold serial dilution by transferring 50 L from the first column to the second,
and so on, creating a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 pg/mL). Discard
the final 50 pL from the last column.

e Prepare a yeast inoculum standardized to approximately 1 x 106 CFU/mL in the test broth.
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e Add 50 pL of the standardized inoculum to all wells, resulting in a final inoculum of ~5 x 103
CFU/mL and halving the Natamycin concentrations in each well.

* Include a positive control (broth + inoculum, no Natamycin) and a negative control (broth
only).

 Incubate the plate at 25-30°C for 24-48 hours.

o Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of
Natamycin in which there is no visible turbidity (growth).[17][18]

Table 2: Reported Minimum Inhibitory Concentrations (MIC) for Natamycin

Target Organism MIC Range (pg/mL) References
General Molds 0.5-6.0 [3]
General Yeasts 1.0-5.0 [3]
Most spoilage yeast strains <15.0 [1]
Aspergillus parasiticus >75 [7]

Disclaimer: These notes and protocols are intended for guidance in a research and
development setting. All procedures should be adapted and validated for specific beverage
matrices and target organisms. Users must comply with all local and international regulations
regarding the use of food additives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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